molecular formula C20H24N4O2S B2698518 2-(benzo[d]oxazol-2-ylthio)-1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone CAS No. 1396799-06-6

2-(benzo[d]oxazol-2-ylthio)-1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone

Cat. No. B2698518
M. Wt: 384.5
InChI Key: OTOMQCFVNDUIAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzo[d]oxazol-2-ylthio)-1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H24N4O2S and its molecular weight is 384.5. The purity is usually 95%.
BenchChem offers high-quality 2-(benzo[d]oxazol-2-ylthio)-1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzo[d]oxazol-2-ylthio)-1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-tubercular Activity

A series of compounds including 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone have been synthesized and evaluated for their anti-tubercular activity. The study revealed that certain derivatives exhibited increased potency against Mycobacterium tuberculosis. The presence of electron-donating substituents such as dimethylamino, hydroxy, and methoxy groups in the phenyl ring attached to the 4,5-dihydropyrazole ring was responsible for the significant anti-mycobacterial activity. Docking studies further supported these findings by showing potent interactions within the Mycobacterium tuberculosis enoyl reductase enzyme, comparing favorably with standard drugs (Venugopal et al., 2020).

Anticancer Agents

The compound's framework has been utilized in the synthesis of new derivatives with potential anticancer activities. A study focusing on the chemistry of dimethyl-benzo,1,3,6-oxadiazepine, and 1,3,5-triazepine derivatives demonstrated that some of these compounds, including variations of the core structure, showed promising cytotoxic activities against certain cancer cell lines. This suggests a potential pathway for developing novel anticancer agents using this compound as a base (Abu‐Hashem et al., 2017).

Wound Healing Potential

Research into 2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone derivatives, which share a similar structural motif with the compound , has shown significant wound healing potential in vivo. The study indicates that specific derivatives enhance the epithelialization process and increase the tensile strength of wounds, suggesting a beneficial effect for topical wound treatment (Vinaya et al., 2009).

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S/c1-14-11-15(2)24(22-14)12-16-7-9-23(10-8-16)19(25)13-27-20-21-17-5-3-4-6-18(17)26-20/h3-6,11,16H,7-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOMQCFVNDUIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d]oxazol-2-ylthio)-1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone

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